4H-1-Benzopyran-4-one, 8-(2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl)-7-hydroxy-2-(4-hydroxyphenyl)-
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Overview
Description
4H-1-Benzopyran-4-one, 8-(2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl)-7-hydroxy-2-(4-hydroxyphenyl)- is a complex organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by its unique structure, which includes a benzopyran core with various glycosyl and hydroxyphenyl substituents. It is of significant interest in the fields of chemistry, biology, and medicine due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 8-(2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl)-7-hydroxy-2-(4-hydroxyphenyl)- typically involves multi-step organic reactions. The process begins with the preparation of the benzopyran core, followed by the introduction of glycosyl and hydroxyphenyl groups through glycosylation and hydroxylation reactions. Common reagents used in these reactions include glycosyl donors, Lewis acids, and protective groups to ensure selective functionalization.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and advanced purification methods, such as chromatography and crystallization, ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4H-1-Benzopyran-4-one, 8-(2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl)-7-hydroxy-2-(4-hydroxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The carbonyl group in the benzopyran core can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., nitric acid for nitration). Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted benzopyran derivatives, which can further undergo additional functionalization for specific applications.
Scientific Research Applications
4H-1-Benzopyran-4-one, 8-(2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl)-7-hydroxy-2-(4-hydroxyphenyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of pharmaceuticals, nutraceuticals, and functional materials.
Mechanism of Action
The mechanism of action of 4H-1-Benzopyran-4-one, 8-(2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl)-7-hydroxy-2-(4-hydroxyphenyl)- involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activities, inhibit oxidative stress, and regulate signaling pathways involved in inflammation and cell proliferation. Its glycosyl and hydroxyphenyl groups contribute to its binding affinity and specificity towards target proteins and receptors.
Comparison with Similar Compounds
Similar Compounds
Kaempferol 3,7-dirhamnoside: A flavonoid glycoside with similar glycosylation patterns.
Isoverbascoside: A phenylethanoid glycoside with comparable hydroxyphenyl groups.
Neohesperidin dihydrochalcone: A flavonoid derivative with analogous structural features.
Uniqueness
4H-1-Benzopyran-4-one, 8-(2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl)-7-hydroxy-2-(4-hydroxyphenyl)- is unique due to its specific combination of glycosyl and hydroxyphenyl substituents, which confer distinct biological activities and chemical reactivity. Its structural complexity and functional diversity make it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
105594-08-9 |
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Molecular Formula |
C27H30O13 |
Molecular Weight |
562.5 g/mol |
IUPAC Name |
8-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]-7-hydroxy-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C27H30O13/c1-10-19(32)21(34)23(36)27(37-10)40-26-22(35)20(33)17(9-28)39-25(26)18-14(30)7-6-13-15(31)8-16(38-24(13)18)11-2-4-12(29)5-3-11/h2-8,10,17,19-23,25-30,32-36H,9H2,1H3/t10-,17+,19-,20+,21+,22-,23+,25-,26+,27-/m0/s1 |
InChI Key |
QWQINSCQRIBWBV-VEWXVMPQSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2C3=C(C=CC4=C3OC(=CC4=O)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2C3=C(C=CC4=C3OC(=CC4=O)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O |
Origin of Product |
United States |
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